molecular formula C10H21Cl B13637298 3-(Chloromethyl)-2-methyloctane

3-(Chloromethyl)-2-methyloctane

Cat. No.: B13637298
M. Wt: 176.72 g/mol
InChI Key: DWLQKQJCQQGIDD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyloctane is an organic compound with the molecular formula C10H21Cl It is a chlorinated derivative of 2-methyloctane, where a chlorine atom is attached to the third carbon of the octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methyloctane typically involves the chlorination of 2-methyloctane. One common method is the free radical chlorination, where 2-methyloctane is treated with chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as iron or aluminum chloride, can also enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methyloctane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (for alcohol formation), ammonia (for amine formation), and sodium thiolate (for thioether formation).

    Elimination Reactions: Potassium tert-butoxide in tert-butanol.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution Reactions: 3-Hydroxymethyl-2-methyloctane, 3-Aminomethyl-2-methyloctane, 3-(Methylthio)methyl-2-methyloctane.

    Elimination Reactions: 2-Methyl-3-octene.

    Oxidation Reactions: 3-Hydroxymethyl-2-methyloctane, 3-Carboxymethyl-2-methyloctane.

Scientific Research Applications

3-(Chloromethyl)-2-methyloctane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems, including their metabolism and toxicity.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methyloctane primarily involves its reactivity as an alkylating agent. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This property makes it useful in the synthesis of various derivatives. The compound can also participate in elimination reactions, forming alkenes that can further undergo addition reactions.

Comparison with Similar Compounds

    3-(Bromomethyl)-2-methyloctane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.

    3-(Iodomethyl)-2-methyloctane: Contains an iodine atom, which is an even better leaving group than bromine, leading to higher reactivity.

    2-Chloromethyl-2-methyloctane: The chlorine atom is attached to the second carbon, resulting in different reactivity and steric effects.

Uniqueness: 3-(Chloromethyl)-2-methyloctane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the chlorine atom allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

3-(chloromethyl)-2-methyloctane

InChI

InChI=1S/C10H21Cl/c1-4-5-6-7-10(8-11)9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

DWLQKQJCQQGIDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCl)C(C)C

Origin of Product

United States

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